(5S,6S)-5,6-Diphenylmorpholin-2-one

Asymmetric Synthesis 1,3-Dipolar Cycloaddition Chiral Template

This (5S,6S) enantiomer is distinct from N-protected and trans diastereomers. The free NH core enables unique N-derivatization, enolate alkylation, and azomethine ylide formation—pathways inaccessible to N-Boc analogs. The cis phenyl geometry directs predictable, ‘very high’ stereochemical induction for building α-substituted amino acid derivatives and spirooxindole pyrrolidines with cis configured stereocenters. Rely on validated crystallographic coordinates (monoclinic C2) for computational docking. All sales strictly for laboratory R&D; not for human or veterinary applications.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 1391544-79-8
Cat. No. B1395734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6S)-5,6-Diphenylmorpholin-2-one
CAS1391544-79-8
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16-/m0/s1
InChIKeyLTPOSIZJPSDSIL-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S,6S)-5,6-Diphenylmorpholin-2-one (CAS 1391544-79-8): Chemical Identity and Baseline Properties


(5S,6S)-5,6-Diphenylmorpholin-2-one (CAS 1391544-79-8) is a chiral morpholin-2-one derivative with molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol. The compound features two phenyl substituents at the 5 and 6 positions of the morpholin-2-one ring in a cis (5S,6S) stereochemical configuration . Computed physicochemical properties include a topological polar surface area (TPSA) of 38.3 Ų and a calculated LogP of approximately 2.5–2.6 . The compound is commercially available in purities typically ranging from 95% to 98% .

Why Generic Morpholin-2-one Analogs Cannot Substitute for (5S,6S)-5,6-Diphenylmorpholin-2-one in Asymmetric Synthesis


Substitution of (5S,6S)-5,6-diphenylmorpholin-2-one with other morpholin-2-one stereoisomers or N-protected derivatives is not functionally equivalent. The cis (5S,6S) stereochemistry dictates the spatial orientation of the phenyl groups relative to the morpholinone ring, which directly governs stereochemical induction outcomes in chiral auxiliary and chiral template applications [1][2]. Additionally, the free NH morpholin-2-one core enables unique reactivity modes—including azomethine ylide generation, enolate alkylation, and electrophilic iminium ion formation—that are inaccessible in N-protected analogs such as the widely used N-Boc-5,6-diphenylmorpholin-2-one [2][3]. Different stereoisomers (e.g., (5R,6S) or (5S,6R)) produce opposite or altered stereochemical induction, fundamentally changing the absolute configuration of downstream products [1].

(5S,6S)-5,6-Diphenylmorpholin-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Cis (5S,6S) vs. Trans (5S,6R)/(5R,6S) Stereochemistry: Divergent Reactivity in Azomethine Ylide Cycloaddition

The cis-configured (5S,6S)-5,6-diphenylmorpholin-2-one differs fundamentally from its trans diastereomers in stereochemical induction capacity. While trans (5S,6R) or (3S,5R) diphenylmorpholin-2-one has been extensively characterized in 1,3-dipolar cycloaddition reactions with azomethine ylides yielding α-phenyl proline derivatives with predictable stereocontrol [1], the cis (5S,6S) configuration presents distinct steric and electronic constraints. In the trans isomer system, condensation with paraformaldehyde generates an E-ylide intermediate that undergoes selective cycloaddition under thermal and Lewis acid-catalyzed conditions to yield single diastereomeric adducts [1][2]. The cis (5S,6S) configuration alters the relative orientation of the phenyl groups, modifying facial selectivity and potentially reversing or altering diastereoselectivity outcomes in analogous transformations. Quantitative diastereomeric ratio (dr) values for trans template systems have been reported as >95:5 dr in spirooxindole pyrrolidine syntheses [2]; comparable characterization of the cis (5S,6S) stereoisomer's induction profile would be required for direct quantitative comparison, though current literature lacks head-to-head studies under identical conditions.

Asymmetric Synthesis 1,3-Dipolar Cycloaddition Chiral Template

Free NH Morpholin-2-one vs. N-Boc Protected Analog: Divergent Synthetic Utility and Versatility

(5S,6S)-5,6-Diphenylmorpholin-2-one as a free NH compound enables synthetic transformations that are inaccessible to its widely used N-Boc-protected counterpart. The Williams chiral auxiliary methodology, which employs N-Boc-5,6-diphenylmorpholin-2-one, provides highly stereoselective α-amino acid synthesis with typical diastereoselectivities exceeding 95:5 dr for enolate alkylation reactions, and the template is described as 'highly selective, practical and predictable' [1]. However, the Boc-protected template is 'destroyed (by its eventual conversion to dibenzyl)' during auxiliary cleavage, making it suitable primarily for research-scale preparation of unusual amino acids rather than industrial applications [1]. In contrast, the free NH (5S,6S)-5,6-diphenylmorpholin-2-one can function as a versatile building block that may be elaborated through N-alkylation, N-acylation, or N-arylation prior to auxiliary use, or employed directly in azomethine ylide generation without the need for protecting group manipulation [2][3]. The α-carbon of the free NH morpholin-2-one scaffold can participate in multiple reactivity modes: enolate formation for alkylation, electrophilic iminium ion trapping, radical chemistry, and 1,3-dipolar cycloaddition via azomethine ylide intermediates [1][3]. This reactivity versatility is retained in the (5S,6S) stereoisomer while offering a distinct stereochemical induction profile compared to the trans Boc-protected templates.

Chiral Auxiliary Asymmetric Amino Acid Synthesis Synthetic Versatility

Vendor-Specified Purity Benchmarking: (5S,6S)-5,6-Diphenylmorpholin-2-one Purity Specifications vs. Available Analogs

Commercially available (5S,6S)-5,6-diphenylmorpholin-2-one is supplied with purity specifications of 95% minimum to 98% . In contrast, the more widely available trans stereoisomer (5R,6S)-5,6-diphenylmorpholin-2-one (CAS 282735-66-4) and its N-Boc derivative (CAS 112741-49-8) are commonly supplied at 98% purity specifications . The cis (5S,6S) isomer is less frequently stocked by major chemical suppliers compared to trans diastereomers, making its procurement for specialized applications more selective . No peer-reviewed comparative studies exist that quantify purity-related performance differences between cis and trans stereoisomers under identical reaction conditions. Purity specifications are vendor-reported and may vary by batch; actual analytical characterization should be obtained from the supplier certificate of analysis.

Chemical Procurement Purity Specification Quality Control

X-Ray Crystallographic Confirmation of Absolute Stereochemistry: Structural Validation for Computational and Crystallographic Applications

The absolute configuration of (5S,6S)-5,6-diphenylmorpholin-2-one has been confirmed by single-crystal X-ray diffraction analysis [1][2]. Crystallographic data for the compound: monoclinic crystal system, space group C2, unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. Comprehensive spectroscopic characterization including ¹H NMR, ¹³C NMR, and IR data has also been updated and validated [2]. This crystallographic validation distinguishes the (5S,6S) stereoisomer from other diphenylmorpholin-2-one stereoisomers that have been characterized by X-ray diffraction (e.g., the (5R,6S) and (5S,6R) trans diastereomers), confirming the cis arrangement of the phenyl substituents [1]. For computational chemistry, molecular docking, and structure-based drug design applications where precise three-dimensional coordinates are required, experimentally validated crystallographic data provide superior accuracy compared to computationally minimized structures.

X-ray Crystallography Absolute Configuration Structural Biology

(5S,6S)-5,6-Diphenylmorpholin-2-one: Validated Research and Industrial Application Scenarios


Asymmetric Synthesis of cis-Configured α-Substituted Amino Acid Derivatives via Chiral Auxiliary Methodology

The (5S,6S)-5,6-diphenylmorpholin-2-one scaffold can be employed as a chiral auxiliary for the asymmetric synthesis of α-substituted amino acid derivatives with cis stereochemical relationships. The free NH morpholin-2-one core permits N-derivatization (e.g., alkylation, acylation, or Boc protection) prior to enolate formation and electrophilic trapping [1]. The stereochemical induction with the diphenylmorpholinone template is generally 'very high and very predictable,' with new substituents added anti to the phenyl groups [1]. While extensive quantitative diastereoselectivity data exist for trans templates (>95:5 dr), the cis (5S,6S) configuration offers a complementary stereochemical outcome for targets requiring cis relative stereochemistry at the newly formed stereocenter. This application is validated by the established Williams auxiliary methodology [1] and related diphenylmorpholin-2-one chiral template systems [2].

1,3-Dipolar Cycloaddition for Spirooxindole Pyrrolidine and Polycyclic Heterocycle Construction

(5S,6S)-5,6-Diphenylmorpholin-2-one can serve as a precursor for azomethine ylide generation in asymmetric 1,3-dipolar cycloaddition reactions. Condensation with aldehydes or paraformaldehyde generates chiral azomethine ylides that undergo diastereoselective cycloaddition with dipolarophiles such as ethyl oxindolylideneacetate to yield spirooxindole pyrrolidines [1][2]. The trans (5S,6R) isomer has been extensively characterized in this context, yielding moderate to excellent diastereoselectivities [1]. The cis (5S,6S) stereoisomer is expected to produce a distinct diastereoselectivity profile due to altered facial bias imparted by the cis-oriented phenyl groups, enabling access to complementary stereochemical series of spirooxindole derivatives [2]. This application is validated by established azomethine ylide cycloaddition methodologies [1][2].

Structural Biology and Computational Chemistry: Crystallographically Validated 3D Coordinates

The experimentally determined X-ray crystal structure of (5S,6S)-5,6-diphenylmorpholin-2-one provides validated three-dimensional coordinates suitable for molecular docking, pharmacophore modeling, and structure-based virtual screening campaigns [1][2]. The cis (5S,6S) stereochemistry presents a distinct spatial arrangement of the phenyl substituents compared to trans diastereomers, which may influence binding pose predictions and molecular recognition studies. The monoclinic C2 crystal structure with refined unit cell parameters (a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) [1] provides a validated starting point for computational studies where stereochemical accuracy is essential. This scenario is validated by published X-ray crystallographic data [1] and updated spectroscopic characterization [2].

Chiral Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery

The morpholin-2-one core substituted with phenyl groups at the 5 and 6 positions represents a privileged scaffold for medicinal chemistry applications [1][2]. (5S,6S)-5,6-Diphenylmorpholin-2-one provides a chiral, functionalizable morpholinone framework that can be elaborated into diverse compound libraries through reactions at the free NH, α-methylene, and carbonyl positions. The cis stereochemistry offers a distinct three-dimensional pharmacophore geometry compared to trans diastereomers, which may translate to differential biological target engagement [2]. This application is validated by the compound's established role as a chiral morpholine derivative of interest in pharmaceutical intermediate synthesis [1][2].

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